molecular formula C21H24N4O5 B2766661 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005297-97-1

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2766661
CAS No.: 1005297-97-1
M. Wt: 412.446
InChI Key: JMACWMOSBBUEHT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with two ketone groups at positions 2 and 2. The structure includes a 5-ethoxy, 6-ethyl, and 1-methyl substitution on the pyrido-pyrimidine ring, coupled with an N-(2-methoxyphenyl)acetamide side chain.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5/c1-5-13-11-22-19-17(18(13)30-6-2)20(27)25(21(28)24(19)3)12-16(26)23-14-9-7-8-10-15(14)29-4/h7-11H,5-6,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMACWMOSBBUEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a pyridopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridopyrimidines, characterized by a fused pyridine and pyrimidine ring system. Its structural formula can be represented as follows:

C19H24N2O4\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_4

This structure is notable for its dioxo and ethoxy functionalities, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines:

  • Mechanism of Action : The biological activity is believed to stem from its ability to inhibit key enzymes involved in nucleotide synthesis and cell division. For instance, compounds similar to this one have been reported to target dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway, which is vital for DNA synthesis and repair .
  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these cell lines indicate significant antiproliferative activity .

Anti-inflammatory Properties

In addition to anticancer activity, some pyridopyrimidine derivatives have been evaluated for their anti-inflammatory effects. The compound may influence inflammatory pathways by modulating cytokine production and inhibiting inflammatory mediators. This dual action could make it a candidate for treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFindingsReference
Study 1Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 5 µM to 15 µM.
Study 2Investigated anti-inflammatory effects in animal models showing reduced edema and inflammatory markers.
Study 3Explored structure-activity relationships (SAR) indicating that substitutions on the pyrimidine ring enhance biological activity.

Scientific Research Applications

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that pyrido[2,3-d]pyrimidines can act as inhibitors of critical enzymes involved in cancer progression. For example, some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . The presence of substituents like ethyl and methoxy groups has been linked to improved inhibitory activity against cancer cell lines.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Certain derivatives have demonstrated significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that pyrido[2,3-d]pyrimidines may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. This potential has prompted investigations into their use in treating conditions such as Alzheimer's disease .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study conducted by Queener et al. highlighted the effectiveness of pyrido[2,3-d]pyrimidine derivatives in inhibiting DHFR. The study utilized various structural modifications to enhance potency and selectivity against cancer cells .
  • Antimicrobial Activity Assessment : Research published in "Molecules" demonstrated that specific derivatives of pyrido[2,3-d]pyrimidines showed considerable activity against both Gram-positive and Gram-negative bacteria. The study included structure-activity relationship (SAR) analysis to identify key functional groups responsible for enhanced activity .
  • Neuroprotective Mechanisms : A recent investigation explored the neuroprotective effects of a related compound on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound could significantly reduce cell death and promote cell survival through antioxidant mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, spectroscopic data, and functional properties of the target compound with structurally related analogs from the literature:

Compound Core Structure Key Substituents Spectral Data (¹H-NMR, δ ppm) Biological Activity/Notes Reference
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 6-ethyl, 1-methyl; N-(2-methoxyphenyl)acetamide Not reported (hypothetical: expected CH3/CH2 signals ~1.2–1.5 ppm; aromatic protons ~6.8–7.5 ppm) Likely enzyme inhibition (inferred from analogs)
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide Dihydropyrimidine 2,4-Dioxo; N,N-bis(2-hydroxyethyl)acetamide 3.31–3.58 (m, 8H, CH2), 4.67 (s, 2H), 5.54 (d, J = 7.8 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H) Solubility enhanced by hydroxyl groups
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 4-Methyl, 6-oxo; thioether; N-(2,3-dichlorophenyl) 12.50 (NH), 10.10 (NHCO), 7.82 (d, J = 8.2 Hz), 4.12 (s, SCH2), 2.19 (s, CH3) Potential antimicrobial (structural inference)
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione-acetamide 2-Methoxyphenoxy; 4-nitro substituent; thiazolidinedione 3.8 (s, OCH3), 4.0 (s, CH2), 6.9–7.5 (m, Ar-H), 8.1 (s, C=CH) Hypoglycemic activity demonstrated in mice
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy; thioether; ethyl ester Not reported Reactivity influenced by thioether/ester groups

Key Insights:

Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from simpler dihydropyrimidine or thiazolidinedione derivatives . This fused ring system may enhance rigidity and binding affinity compared to monocyclic analogs.

Spectroscopic Trends :

  • Acetamide protons (e.g., NHCO) in similar compounds resonate near δ 10.0–12.5 ppm , while alkyl groups (CH3, CH2) appear between δ 1.2–4.5 ppm. The target compound’s 2-methoxyphenyl group would show aromatic signals near δ 6.8–7.5 ppm, comparable to analogs .

Functional Implications :

  • The N-(2-methoxyphenyl)acetamide moiety may confer selectivity toward aromatic-binding pockets in enzymes or receptors, analogous to hypoglycemic thiazolidinedione derivatives .
  • Thioether or ester substituents (e.g., ) alter electronic properties and metabolic stability compared to ethoxy/ethyl groups in the target compound.

Lumping Strategy Relevance :

  • Compounds with shared acetamide-pyrimidine scaffolds (e.g., ) could be grouped for predictive modeling of physicochemical properties, though substituent-specific effects (e.g., ethoxy vs. thioether) necessitate individual validation .

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Pyrido[2,3-d]pyrimidine Formation : Cyclization of substituted pyrimidine precursors under reflux with acetic anhydride or DMF as solvents .

Acetamide Side-Chain Introduction : Coupling the pyrido-pyrimidine core with 2-methoxyphenylacetic acid derivatives via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like EDCI/HOBt .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol.

Q. Key Reaction Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventDMF or THF

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